molecular formula C16H17ClFNO2 B1391437 (R)-Methyl 2-amino-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoate hydrochloride CAS No. 1212392-21-6

(R)-Methyl 2-amino-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoate hydrochloride

Cat. No. B1391437
CAS RN: 1212392-21-6
M. Wt: 309.76 g/mol
InChI Key: VRRRLQSVWDNHDW-XFULWGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a biphenyl group, a fluorine atom, an amino group, and a propanoate group. The specific 3D structure is not provided in the available resources.


Chemical Reactions Analysis

Biphenyl compounds, which this compound is a part of, undergo various chemical reactions similar to benzene as they both undergo electrophilic substitution reaction . The specific chemical reactions that this compound undergoes are not provided in the available resources.

Scientific Research Applications

  • Antitumor Activities : A study by Xiong Jing (2011) synthesized derivatives from L-tyrosine methyl ester and D-tyrosine ethyl ester. These compounds exhibited selective anti-tumor activities, suggesting the R-configuration's contribution to this effect (Xiong Jing, 2011).

  • Analgesic Potential : Muhammad Zaheer et al. (2021) reported the synthesis and in vivo analgesic activity of derivatives, including microwave-assisted synthesis of 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives. These compounds were evaluated for their potential as analgesic agents, revealing several as potent analgesics (Muhammad Zaheer et al., 2021).

  • Radiochemical Synthesis for PET Imaging : Luo et al. (2019) accomplished automated synthesis of a radiopharmaceutical targeting sphingosine-1 phosphate receptor 1 for PET imaging. This demonstrates the application in imaging and diagnostics (Zonghua Luo et al., 2019).

  • Antimalarial Activity : A 1986 study by Werbel et al. prepared derivatives showing significant correlation with antimalarial potency, demonstrating potential in malaria treatment (L. M. Werbel et al., 1986).

  • Amino Acid Ester Derivatives Containing 5-Fluorouracil : J. Xiong et al. (2009) synthesized amino acid ester derivatives containing 5-fluorouracil. These compounds showed notable inhibitory effects against liver cancer, indicating their potential in cancer therapy (J. Xiong et al., 2009).

  • Cardiovascular Pharmacological Profiles : A study by Pérez-Alvarez et al. (1999) evaluated the cardiovascular pharmacological profiles of novel indorenate analogs, including derivatives similar to the compound . This research contributes to understanding cardiovascular effects and potential therapeutic applications (V. Pérez-Alvarez et al., 1999).

properties

IUPAC Name

methyl (2R)-2-amino-3-[4-(4-fluorophenyl)phenyl]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2.ClH/c1-20-16(19)15(18)10-11-2-4-12(5-3-11)13-6-8-14(17)9-7-13;/h2-9,15H,10,18H2,1H3;1H/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRRLQSVWDNHDW-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)C2=CC=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=C(C=C1)C2=CC=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-Methyl 2-amino-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoate hydrochloride
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(R)-Methyl 2-amino-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoate hydrochloride
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(R)-Methyl 2-amino-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoate hydrochloride
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(R)-Methyl 2-amino-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoate hydrochloride
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(R)-Methyl 2-amino-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoate hydrochloride
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(R)-Methyl 2-amino-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoate hydrochloride

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